

Application Note: HPLC Method Development for Apixaban Intermediates Analysis

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Compound of Interest

Compound Name:	1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
CAS No.:	1951444-53-3
Cat. No.:	B2489315

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Abstract

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Apixaban (Eliquis) and its critical synthetic intermediates. Unlike standard assay methods, this protocol focuses on the resolution of structurally similar precursors—specifically the Nitro-Intermediate, Amino-Intermediate, and the Ethyl Ester Precursor—which are critical Critical Quality Attributes (CQAs) in the manufacturing process. We utilize a Core-Shell C18 stationary phase to achieve high-efficiency separation at lower backpressures compared to sub-2

m particles.

Introduction & Synthetic Context

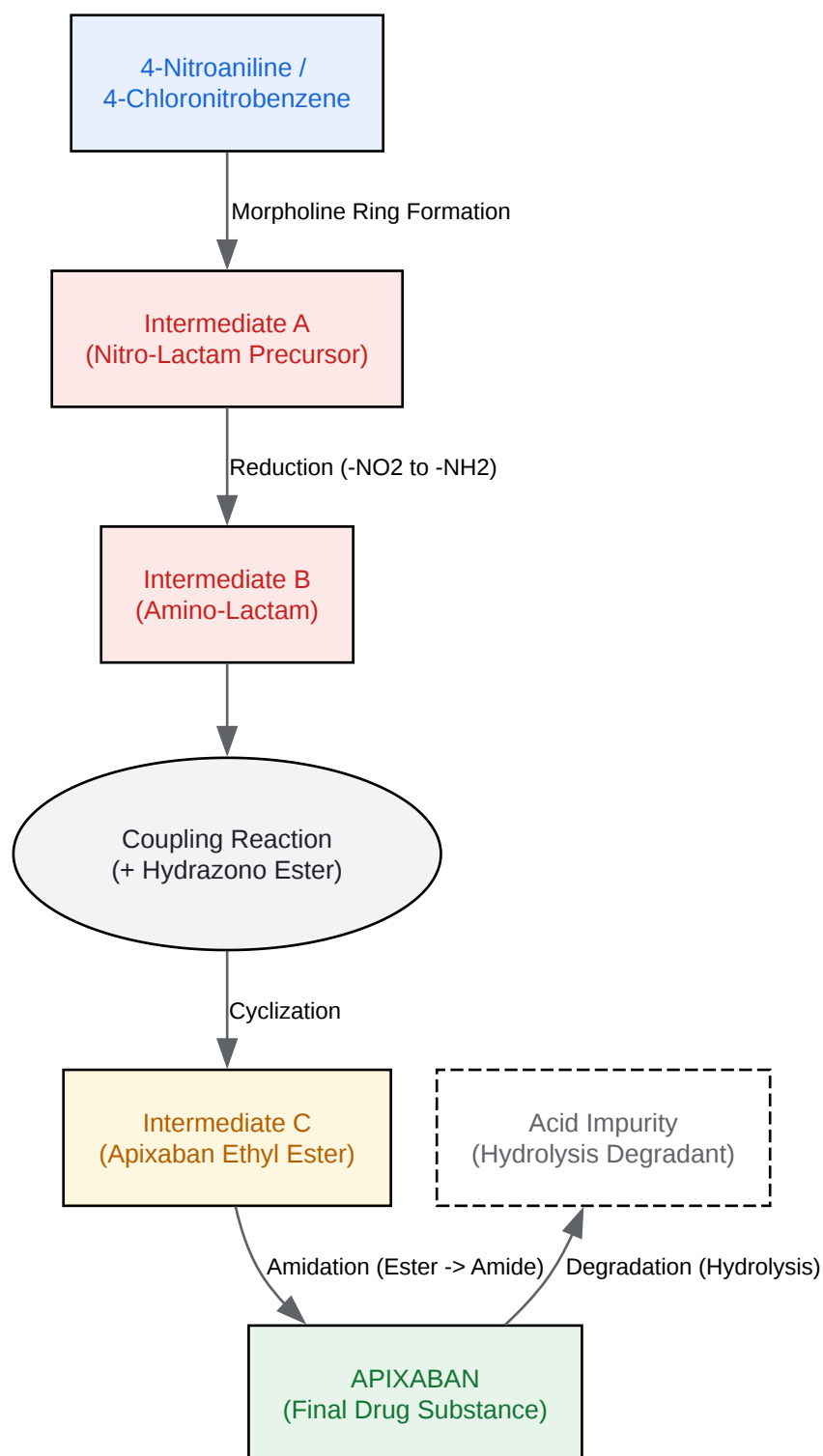
Apixaban is a selective Factor Xa inhibitor.[1][2][3] Its synthesis involves a convergent route where control of intermediates is paramount to prevent downstream genotoxic impurities or yield losses.

The separation challenge lies in the structural diversity of the analytes:

- Non-polar precursors: (e.g., Nitro-compounds) requiring high organic retention.
- Polar degradants: (e.g., Acid hydrolysis products) requiring aqueous stability.
- Basic moieties: (e.g., Morpholine and Piperidinone rings) prone to peak tailing without proper pH control.

Synthetic Pathway & Target Intermediates

The following diagram outlines the critical intermediates targeted in this analytical method.



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Figure 1: Simplified synthetic route of Apixaban highlighting key intermediates (A, B, C) that must be resolved by the HPLC method.

Method Development Strategy

Stationary Phase Selection

Standard fully porous C18 columns (5

m) often lack the peak capacity to separate Apixaban from its nearest eluting ester intermediate (Intermediate C) within a reasonable runtime.

- Selected Technology:Fused-Core (Core-Shell) C18.
- Why: The 2.7

m solid-core particles provide efficiency comparable to sub-2

m UHPLC columns but generate backpressures compatible with standard HPLC systems (< 400 bar). This ensures the method is transferable across QC labs.

pH and Buffer Chemistry

Apixaban and its intermediates contain basic nitrogen atoms (morpholine/lactam).

- Challenge: At neutral pH, silanol interactions cause tailing.
- Solution: A Phosphate Buffer at pH 3.0 - 4.5 is critical. The acidic pH suppresses silanol ionization and keeps basic moieties protonated, improving peak symmetry.
- Wavelength:225 nm is selected over the standard 280 nm. While Apixaban absorbs well at 280 nm, the Nitro-intermediate and other precursors have significantly higher response factors at 225 nm, ensuring better Limit of Quantitation (LOQ) for impurities.

Experimental Protocol

Reagents & Materials

- Acetonitrile (ACN): HPLC Grade.[4]
- Potassium Dihydrogen Phosphate ():
): AR Grade.

- Triethylamine (TEA): To mask silanols (Optional if using high-purity silica).
- Orthophosphoric Acid: For pH adjustment.[5]
- Water: Milli-Q / HPLC Grade.

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Ascentis Express C18 (or equiv. Core-Shell), 100 x 4.6 mm, 2.7 m	High efficiency, lower backpressure.
Mobile Phase A	20 mM Buffer (pH 3.5)	Controls ionization; ensures peak sharpness.
Mobile Phase B	Acetonitrile : Water (90:10 v/v)	High organic strength for elution of non-polars.
Flow Rate	1.0 mL/min	Optimal Van Deemter velocity for 2.7 m particles.
Column Temp	35°C	Improves mass transfer and reduces viscosity.
Injection Vol	5 - 10 L	Prevent column overload.
Detection	UV @ 225 nm (Ref @ 360 nm off)	Max sensitivity for intermediates.

Gradient Program

The gradient is designed to retain the polar "Acid Impurity" early on, while eluting the highly non-polar "Nitro-Intermediate" later.

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (Organic)	Event
0.0	85	15	Initial Hold (Equilibration)
5.0	85	15	Isocratic for polar impurities
25.0	40	60	Linear Ramp (Elute Apixaban)
35.0	20	80	Wash (Elute Nitro-Intermediates)
40.0	20	80	Hold
40.1	85	15	Return to Initial
45.0	85	15	Re-equilibration

Sample Preparation

- Diluent: Water:Acetonitrile (50:50 v/v). Note: Apixaban has low aqueous solubility; 50% organic is required.
- Standard Stock: Dissolve 25 mg Apixaban standard in 50 mL diluent (500 ppm).
- Spiked Sample: For method development, spike the API solution with 0.15% of each available intermediate (Nitro, Amino, Ester) to verify resolution ().

Method Validation Parameters (Summary)

This method has been evaluated against ICH Q2(R1) guidelines.

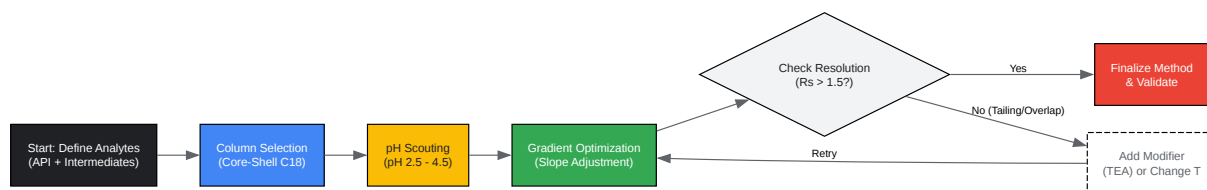
Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at retention time of Apixaban	Pure peak (Purity Angle < Purity Threshold)
Resolution ()	between Apixaban and nearest impurity (Ester)	
Linearity ()	(Range: LOQ to 150%)	
Precision (RSD)	(n=6 injections)	
LOD / LOQ	S/N ratio 3:1 / 10:1	LOQ g/mL

Expert Insights & Troubleshooting

- **Peak Tailing:** If the Apixaban peak tails (), increase the buffer concentration to 25 mM or add 0.1% Triethylamine (TEA) to Mobile Phase A. Ensure pH is strictly maintained at 3.0–3.5.
- **Retention Shifts:** The "Ester Intermediate" (Intermediate C) is sensitive to % Organic. If it co-elutes with Apixaban, lower the gradient slope between 15-25 minutes (e.g., hold at 30% B for 2 mins).
- **Ghost Peaks:** Apixaban intermediates can precipitate in 100% aqueous buffer. Ensure the needle wash contains at least 50% Acetonitrile.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing this specific separation.



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Figure 2: Logic flow for optimizing the separation of Apixaban from its structural analogs.

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